REACTION_SMILES
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[CH3:14][CH:15]([OH:16])[CH3:17].[Cl:20][CH:21]([F:22])[F:23].[Na+:19].[OH-:18].[OH2:24].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([C:9]#[N:10])[CH:11]([CH3:12])[CH3:13])[cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([CH:8]([C:9]#[N:10])[CH:11]([CH3:12])[CH3:13])[cH:6][cH:7]1)[CH:21]([F:22])[F:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(C#N)c1ccc(O)cc1
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Name
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Type
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product
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Smiles
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CC(C)C(C#N)c1ccc(OC(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |